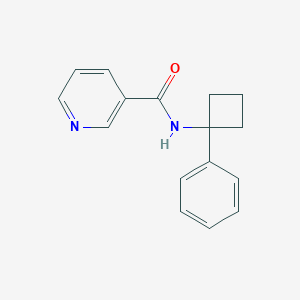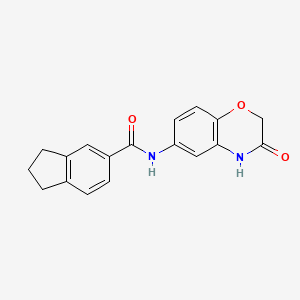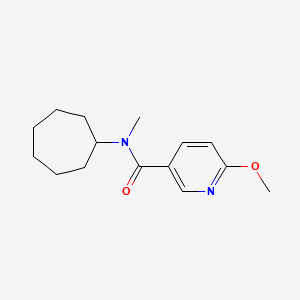
N-(1-phenylcyclobutyl)pyridine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-Phenylcyclobutyl)pyridine-3-carboxamide, also known as CPP or CPP-115, is a compound that has gained significant attention in the field of neuroscience due to its potential therapeutic applications. CPP-115 is a potent inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase (GABA-AT), which is responsible for the degradation of GABA, the primary inhibitory neurotransmitter in the brain. Inhibition of GABA-AT by CPP-115 leads to an increase in GABA levels, which can have a range of effects on brain function and behavior.
作用机制
N-(1-phenylcyclobutyl)pyridine-3-carboxamide-115 acts as a potent inhibitor of GABA-AT, which is responsible for the degradation of GABA in the brain. By inhibiting GABA-AT, N-(1-phenylcyclobutyl)pyridine-3-carboxamide-115 leads to an increase in GABA levels, which can enhance GABAergic neurotransmission and modulate brain function and behavior.
Biochemical and Physiological Effects:
N-(1-phenylcyclobutyl)pyridine-3-carboxamide-115 has been shown to have a range of biochemical and physiological effects in animal models and humans. Studies have demonstrated that N-(1-phenylcyclobutyl)pyridine-3-carboxamide-115 can increase GABA levels in the brain, which can have a range of effects on brain function and behavior, including reducing anxiety and enhancing cognitive function. Additionally, N-(1-phenylcyclobutyl)pyridine-3-carboxamide-115 has been shown to have anticonvulsant effects in animal models of epilepsy.
实验室实验的优点和局限性
N-(1-phenylcyclobutyl)pyridine-3-carboxamide-115 has several advantages for use in lab experiments. It is a potent and selective inhibitor of GABA-AT, which allows for the specific modulation of GABAergic neurotransmission. Additionally, N-(1-phenylcyclobutyl)pyridine-3-carboxamide-115 has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. However, there are also limitations to the use of N-(1-phenylcyclobutyl)pyridine-3-carboxamide-115 in lab experiments, including the potential for off-target effects and the need for careful dosing to avoid toxicity.
未来方向
There are several potential future directions for research on N-(1-phenylcyclobutyl)pyridine-3-carboxamide-115. One area of interest is the use of N-(1-phenylcyclobutyl)pyridine-3-carboxamide-115 for the treatment of addiction, particularly for drugs of abuse that act on the GABAergic system. Additionally, there is potential for the development of new compounds based on the structure of N-(1-phenylcyclobutyl)pyridine-3-carboxamide-115 that may have improved pharmacokinetic properties or greater selectivity for GABA-AT. Finally, there is interest in further elucidating the mechanisms by which N-(1-phenylcyclobutyl)pyridine-3-carboxamide-115 modulates GABAergic neurotransmission and its effects on brain function and behavior.
合成方法
N-(1-phenylcyclobutyl)pyridine-3-carboxamide-115 can be synthesized using a variety of methods, including the reaction of 1-phenylcyclobutanecarboxylic acid with pyridine-3-carboxylic acid, followed by conversion to the amide using appropriate reagents. Other methods involve the use of intermediates such as 1-phenylcyclobutanecarboxylic acid chloride or 1-phenylcyclobutanecarboxylic acid anhydride.
科学研究应用
N-(1-phenylcyclobutyl)pyridine-3-carboxamide-115 has been the subject of extensive research in the field of neuroscience due to its potential therapeutic applications. Studies have shown that N-(1-phenylcyclobutyl)pyridine-3-carboxamide-115 can increase GABA levels in the brain, which can have a range of effects on brain function and behavior. This has led to investigations into the use of N-(1-phenylcyclobutyl)pyridine-3-carboxamide-115 for the treatment of a range of neurological and psychiatric disorders, including epilepsy, anxiety, and addiction.
属性
IUPAC Name |
N-(1-phenylcyclobutyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O/c19-15(13-6-4-11-17-12-13)18-16(9-5-10-16)14-7-2-1-3-8-14/h1-4,6-8,11-12H,5,9-10H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDPNOVCFACOSKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C2=CC=CC=C2)NC(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[[4-(4-chlorophenyl)-5-[1-(dimethylamino)ethyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methylpropyl)acetamide](/img/structure/B7504991.png)
![2-[Cyclopentyl(methyl)amino]-1-(4-methylpiperidin-1-yl)ethanone](/img/structure/B7504995.png)
![1-[4-[(4-Chlorophenyl)methyl]-1,4-diazepan-1-yl]ethanone](/img/structure/B7505007.png)




![1-[4-[(4-Fluorophenyl)methyl]-1,4-diazepan-1-yl]ethanone](/img/structure/B7505032.png)




![3-[2-(2-Methylphenoxy)ethyl]-7-thia-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B7505082.png)
